molecular formula C8H12N2O2S B3054339 Benzenesulfonamide, 4-amino-2,5-dimethyl-(9CI) CAS No. 59700-38-8

Benzenesulfonamide, 4-amino-2,5-dimethyl-(9CI)

Cat. No. B3054339
CAS RN: 59700-38-8
M. Wt: 200.26 g/mol
InChI Key: LOMNTLXIZWUHHW-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-amino-2,5-dimethyl-(9CI) is a compound that has been studied for its potential applications in the medical field . It is a derivative of benzenesulfonamide, a class of compounds known for their anticancer and antimicrobial properties .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including 4-amino-2,5-dimethyl-(9CI), involves the inhibition of carbonic anhydrase IX . This process is part of the effort to discover novel antiproliferative agents .


Molecular Structure Analysis

The molecular structure of this compound is a derivative of benzenesulfonamide, which is a class of organic compounds containing a sulfonamide group that is S-linked to a benzene ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its inhibitory effect on carbonic anhydrase IX . This enzyme plays a crucial role in many solid tumors, and its selective inhibition can lead to the development of novel antiproliferative agents .

Scientific Research Applications

Photodynamic Therapy Applications

Benzenesulfonamides, particularly those substituted with certain groups, have shown potential in photodynamic therapy for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) demonstrated that zinc phthalocyanine substituted with benzenesulfonamide derivatives exhibits properties beneficial for Type II photosensitizers in photodynamic therapy. These properties include high singlet oxygen quantum yield and appropriate photodegradation quantum yield, crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Recognition Processes

Benzenesulfonamides play a role in molecular recognition processes due to their hydrogen bonding characteristics. König, Möller, Jones, and Ahrens (1995) explored this aspect by studying the dimerization constant of N-tosyl-n-butylamine and the binding constant of its tetrabutylammonium salt to urea. This study highlights the importance of benzenesulfonamides in understanding molecular interactions and recognition (König, Möller, Jones, & Ahrens, 1995).

Synthesis and Structural Characterization

Research into the synthesis and structural characterization of benzenesulfonamide compounds has been conducted to understand their chemical properties and potential applications. Rublova, Zarychta, Olijnyk, and Mykhalichko (2017) synthesized two new structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride and conducted a comprehensive analysis of their molecular-electronic structure and kinetic properties. This work provides insights into the chemical behavior and potential applications of such compounds (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Antimicrobial Activity

Benzenesulfonamides have shown antimicrobial properties in various studies. Ghorab, Soliman, Alsaid, and Askar (2017) reported the synthesis of benzenesulfonamide derivatives and their evaluation against different bacterial and fungal species. The study highlights the potential of these compounds as antimicrobial agents, which could have significant implications in the field of medicine and pharmacology (Ghorab, Soliman, Alsaid, & Askar, 2017).

Corrosion Inhibition

In the field of materials science, benzenesulfonamides have been investigated as corrosion inhibitors. Al-amiery, Shaker, Kadhum, and Takriff (2020) studied the effects of 4-((5,5-dimethyl-3-oxocyclohexenyl)amino)benzenesulfonamide on the corrosion of mild steel in a strong acid environment. The study found that this compound acts as a superior inhibitor for acidic corrosion, providing insights into its potential application in protecting metal surfaces (Al-amiery, Shaker, Kadhum, & Takriff, 2020).

Safety and Hazards

The safety data sheet for a similar compound, 4-(2-Aminoethyl)benzenesulfonamide, indicates that it is harmful if swallowed and can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection when handling it .

properties

IUPAC Name

4-amino-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-5-4-8(13(10,11)12)6(2)3-7(5)9/h3-4H,9H2,1-2H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMNTLXIZWUHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30615909
Record name 4-Amino-2,5-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59700-38-8
Record name 4-Amino-2,5-dimethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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